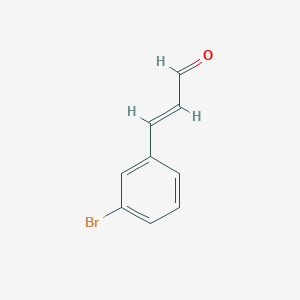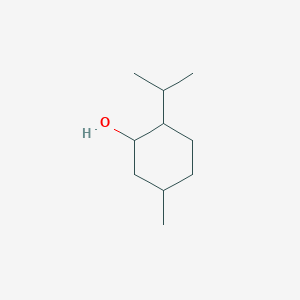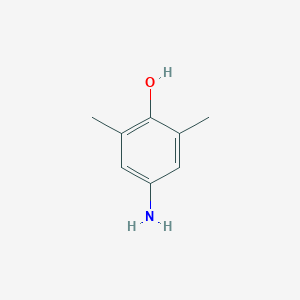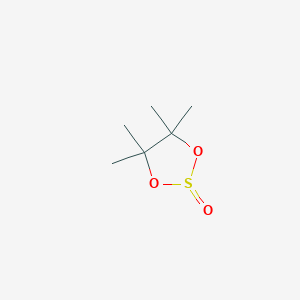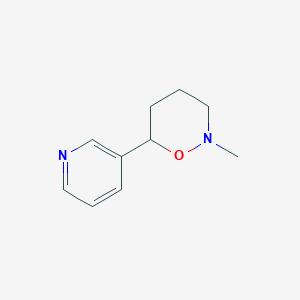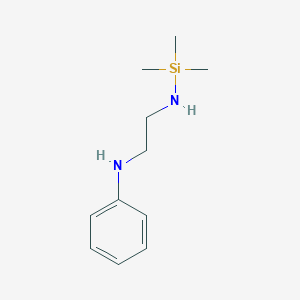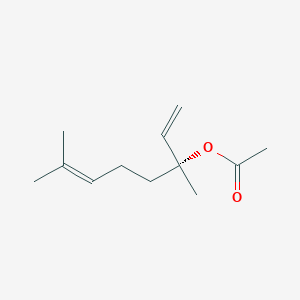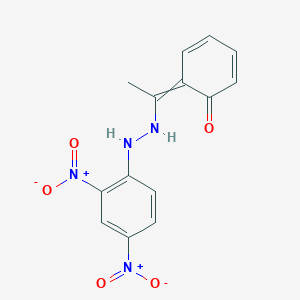
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research. DNPH is a yellow to orange crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection and quantification of carbonyl compounds in samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques.
Mecanismo De Acción
DNPH reacts with carbonyl compounds to form stable hydrazones. The reaction is a nucleophilic addition reaction, where the hydrazine group (NH2-NH-) of DNPH attacks the carbonyl group (C=O) of the carbonyl compound, forming a stable hydrazone. The reaction is highly specific for carbonyl compounds and does not react with other functional groups.
Efectos Bioquímicos Y Fisiológicos
DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules, including proteins, nucleic acids, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPH has several advantages for lab experiments. It is a highly specific reagent that reacts only with carbonyl compounds, making it useful for the detection and quantification of carbonyl compounds in various samples. DNPH is also a stable compound that can be easily stored and transported. However, DNPH has some limitations for lab experiments. It requires a relatively large amount of sample for analysis, and the reaction with carbonyl compounds can be slow, requiring long reaction times.
Direcciones Futuras
There are several future directions for the use of DNPH in scientific research. One direction is the development of new methods for the detection and quantification of carbonyl compounds using DNPH. Another direction is the application of DNPH in the analysis of carbonyl compounds in complex samples, including environmental samples and biological samples. Additionally, DNPH can be used in the development of new drugs and therapies that target carbonyl compounds, which are implicated in various diseases, including cancer, diabetes, and Alzheimer's disease.
Métodos De Síntesis
DNPH can be synthesized by reacting 2,4-dinitrochlorobenzene with phenylhydrazine in the presence of a base. The reaction yields DNPH as a yellow to orange crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DNPH is widely used in scientific research for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) in their structure. They are commonly found in various samples, including environmental samples, food samples, and biological samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques, including UV-Vis spectroscopy, HPLC, and GC-MS.
Propiedades
Número CAS |
17744-50-2 |
|---|---|
Nombre del producto |
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone |
Fórmula molecular |
C14H12N4O5 |
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
2-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H12N4O5/c1-9(11-4-2-3-5-14(11)19)15-16-12-7-6-10(17(20)21)8-13(12)18(22)23/h2-8,16,19H,1H3/b15-9+ |
Clave InChI |
GDOYOEYMNQELFH-UHFFFAOYSA-N |
SMILES isomérico |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2O |
SMILES canónico |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




